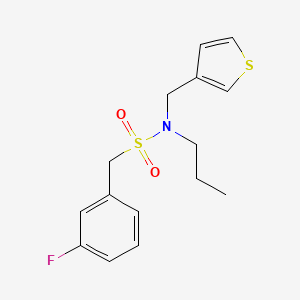

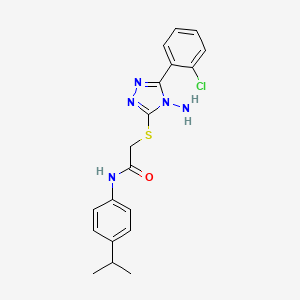

1-(3-fluorophenyl)-N-propyl-N-(thiophen-3-ylmethyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(3-fluorophenyl)-N-propyl-N-(thiophen-3-ylmethyl)methanesulfonamide” is a chemical compound that contains a thiophene ring. Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

科学的研究の応用

Fluoroalkylation Reactions

One area of application involves fluoroalkylation reactions where compounds similar to 1-(3-fluorophenyl)-N-propyl-N-(thiophen-3-ylmethyl)methanesulfonamide serve as reagents or intermediates. For instance, the development of methodologies for the efficient nucleophilic fluoromethylation of alkyl and benzyl halides using alpha-fluoro-alpha-(phenylsulfonyl)methane demonstrates the utility of fluorinated sulfones in organic synthesis. This process facilitates the stereospecific synthesis of alpha-fluorovinyl compounds such as alpha-fluorostyrylsulfones and alpha-fluorocinnamates, showcasing the role of similar compounds in creating structurally diverse fluorinated molecules (Prakash et al., 2009).

Catalytic Asymmetric Synthesis

Another significant application is found in the catalytic asymmetric synthesis, where related fluorinated compounds are used to introduce fluorine atoms into target molecules with high stereocontrol. The enantioselective organocatalytic addition of fluorocarbon nucleophiles to α,β-unsaturated aldehydes, for instance, highlights the potential of using fluorinated reagents to access optically active fluorine derivatives. This method allows for the formation of chiral quaternary carbon centers bearing a fluorine atom with high enantioselectivity, underscoring the importance of fluorinated compounds in asymmetric synthesis (Ullah et al., 2009).

将来の方向性

作用機序

Target of Action

Compounds containing a thiophene nucleus have been found to exhibit a variety of biological activities .

Mode of Action

It is known that thiophene-based compounds can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the interaction of chemically differentiated fragments with a metal catalyst, leading to the formation of new bonds .

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may have certain pharmacokinetic properties that influence its bioavailability .

Result of Action

It is known that thiophene-based compounds can exhibit a variety of pharmacological properties .

特性

IUPAC Name |

1-(3-fluorophenyl)-N-propyl-N-(thiophen-3-ylmethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO2S2/c1-2-7-17(10-14-6-8-20-11-14)21(18,19)12-13-4-3-5-15(16)9-13/h3-6,8-9,11H,2,7,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCWCOVEBSKPHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=CSC=C1)S(=O)(=O)CC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2985453.png)

![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-methylphenyl)oxamide](/img/structure/B2985454.png)

![N-(2,4-dichlorobenzyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2985455.png)

![5-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(4-fluorophenyl)-1,3-thiazol-2-amine](/img/structure/B2985457.png)

![5-(3,4-dichlorobenzyl)-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2985460.png)

![2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2985463.png)

![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2985468.png)

![2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide](/img/structure/B2985471.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2985475.png)